4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C16H13ClN2O2S |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
4-chloro-3-methyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-11-8-14(6-7-15(11)17)22(20,21)19-13-9-12-4-2-3-5-16(12)18-10-13/h2-10,19H,1H3 |
InChI Key |
LOTDITRVZPVXOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Chloro-3-Methylbenzenesulfonyl Chloride
The benzenesulfonamide group is often derived from its corresponding sulfonyl chloride. A critical intermediate, 4-chloro-3-methylbenzenesulfonyl chloride , can be synthesized via chlorsulfonation of substituted toluene derivatives.
Chlorsulfonation Protocol (Adapted from )
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Reactants :
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Ortho-chlorotoluene (1 mol)
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Chlorsulfonic acid (4–5 mols)
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Conditions :
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Stepwise heating: 100°C (1 h) → 110°C (1 h) → 120°C (1 h) → 130°C (3 h)
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Controlled addition to ice-water slurry to prevent hydrolysis.
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Key Data :
Parameter Value Reaction Time 6–7 hours Purity (Post-Workup) 99% (by NMR)
Alternative Nitration-Reduction Pathway
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Step 1 : Nitration of 4-chloro-3-methylbenzene using mixed acid (HNO₃/H₂SO₄) at 40–50°C.
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Step 2 : Reduction of nitro group to amine using FeCl₃/hydrazine hydrate.
Synthesis of 3-Aminoquinoline
Direct Amination of Quinoline
Alternative Routes via Skraup Synthesis
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Cyclocondensation of aniline derivatives with glycerol and sulfuric acid, introducing substituents at the 3-position.
Coupling of Sulfonyl Chloride and 3-Aminoquinoline
Conventional Amidation
Microwave-Assisted Synthesis (Optimized Protocol from )
Comparative Table: Conventional vs. Microwave Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12–24 h | 30 min |
| Yield | 65–75% | 85–90% |
| Purity (HPLC) | 95% | 99% |
Characterization and Analytical Data
Spectral Confirmation
Purity Optimization
Industrial-Scale Considerations
Cost-Efficiency Analysis
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Microwave vs. Batch Reactors :
Factor Microwave Reactor Batch Reactor Energy Consumption 30% lower Higher Scalability Limited to 5 kg >100 kg feasible
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Biological Activities
Research has identified several biological activities associated with 4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Anticancer Properties : Several derivatives of quinoline and sulfonamide compounds have demonstrated significant anticancer activity. For example, studies have reported that related compounds exhibit inhibitory effects on cancer cell lines such as A549 (lung), HeLa (cervical), and MCF-7 (breast) with IC50 values in the low micromolar range. These effects are often attributed to mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 0.054 | Induces apoptosis |
| HeLa | 0.048 | Cell cycle arrest at G2/M phase |
| MCF-7 | 0.246 | Binds to colchicine site of β-tubulin |
Case Studies
Several studies have highlighted the effectiveness of 4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide in various applications:
- Anticancer Research : In vitro studies conducted on multiple cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
- Antimicrobial Studies : Research indicated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial growth. In anticancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
Modifications to the benzenesulfonamide core significantly influence physicochemical properties and biological activity:
Key Observations :
- Electron-donating groups (e.g., methoxy in IIIa) may improve solubility but reduce metabolic stability .
- Halogenation (Cl, Br) enhances lipophilicity and membrane permeability, critical for CNS-targeting compounds .
- Nitro groups (e.g., 4-Chloro-3-nitrobenzenesulfonamide) are often intermediates for further functionalization .
Variations in the Quinolinyl Group
The quinoline moiety’s substitution pattern and linkage chemistry dictate target selectivity:
Key Observations :
Therapeutic and Functional Comparisons
Sulfonamide analogues exhibit diverse applications depending on substituents:
Key Observations :
- Antibacterial sulfonamides (e.g., sulfachloropyridazine) retain the classic sulfonamide motif but lack quinoline components, focusing instead on pyridazine heterocycles .
- Enzyme inhibitors (e.g., 3d) leverage quinazolinone-thiol groups for covalent binding, a strategy absent in the target compound .
- Regulatory status: Quinoline-containing sulphonamides like W-15/W-18 are controlled due to opioid receptor interactions, underscoring the importance of substituent choice in safety profiles .
Biological Activity
4-Chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, detailing its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide moiety, which is known for its diverse biological applications. The structure can be represented as follows:
This structure includes a chloro group, a methyl group, and a quinoline moiety, which are significant for its biological properties.
The biological activity of 4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial for bacterial survival and proliferation.
- Antimicrobial Activity : The sulfonamide group is well-documented for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against a range of microbial pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.125 µg/mL |
| Staphylococcus aureus | 0.250 µg/mL |
| Candida albicans | 31.125 µg/mL |
These results indicate a broad-spectrum antimicrobial activity, with particular potency against E. coli and S. aureus, which are significant clinical pathogens .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have demonstrated that it exhibits antiproliferative effects on various cancer cell lines:
- Cell Lines Tested : HT-29 (colorectal cancer), M21 (melanoma), MCF-7 (breast cancer).
- IC50 Values : The compound showed IC50 values in the micromolar range, indicating significant cytotoxicity.
In vitro assays revealed that treatment with 4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide resulted in:
- Inhibition of Cell Cycle Progression : Cells treated with the compound exhibited G1 phase arrest.
- Induction of Apoptosis : Flow cytometry analysis confirmed increased apoptosis in treated cells compared to controls .
Case Studies
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Case Study on Antimicrobial Efficacy :
A study evaluated the efficacy of 4-chloro-3-methyl-N-(3-quinolinyl)benzenesulfonamide against multidrug-resistant strains of E. coli. The results showed that the compound significantly inhibited growth at low concentrations, suggesting its potential as an alternative treatment option for resistant infections. -
Case Study on Anticancer Properties :
In a preclinical trial involving human cancer cell lines, the compound was shown to reduce tumor cell viability by over 70% at concentrations below 10 µM. This study supports further investigation into its mechanism and potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
